molecular formula C19H17N3O5S B2412781 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886159-03-1

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2412781
CAS No.: 886159-03-1
M. Wt: 399.42
InChI Key: DSIHEQFNVBRKEL-UHFFFAOYSA-N
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Description

4-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a quinoline core, which is known for its biological activity, and a dioxidotetrahydrothiophene moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Nitro Group: Nitration of the quinoline core is performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of the nitroquinoline intermediate with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the Skraup synthesis: with controlled temperature and reaction times.

    Efficient nitration processes: to minimize by-products.

    Advanced purification techniques: such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinoline cores are known for their antimicrobial and antimalarial properties. The addition of the dioxidotetrahydrothiophene group may enhance these activities or introduce new biological effects.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Quinoline derivatives are often investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with DNA or proteins, disrupting cellular processes. The dioxidotetrahydrothiophene moiety could enhance binding affinity or specificity to molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-3-methylquinolin-2(1H)-one
  • 4-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-3-chloroquinolin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one stands out due to the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, providing a pathway for further functionalization and potentially enhancing its biological properties.

Properties

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]-3-nitro-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c23-19-18(22(24)25)17(20-13-10-11-28(26,27)12-13)15-8-4-5-9-16(15)21(19)14-6-2-1-3-7-14/h1-9,13,20H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIHEQFNVBRKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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